molecular formula C12H11N5OS B10888884 N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10888884
M. Wt: 273.32 g/mol
InChI Key: RPLFUUSDSNAQAJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a sulfanylacetamide moiety linked to a 2-cyanophenyl group. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, associated with diverse biological activities such as antifungal, antiviral, and anti-inflammatory effects . This compound's structural uniqueness lies in its electron-withdrawing cyano group and methyl-substituted triazole, which influence its physicochemical properties and target interactions.

Properties

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H11N5OS/c1-17-8-14-16-12(17)19-7-11(18)15-10-5-3-2-4-9(10)6-13/h2-5,8H,7H2,1H3,(H,15,18)

InChI Key

RPLFUUSDSNAQAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides react with aldehydes or ketones to form 1,2,4-triazoles. For example:

  • Reagents : 4-Methylthiosemicarbazide and acetaldehyde.

  • Conditions : Reflux in ethanol with catalytic acid (e.g., HCl).

  • Mechanism : Nucleophilic attack of the thiosemicarbazide’s thiol group on the carbonyl carbon, followed by cyclization and dehydration.

Reagent Conditions Yield Reference
4-Methylthiosemicarbazide + AcetaldehydeEtOH, HCl, reflux, 6 h85%

Alternative Routes

Other methods include:

  • Hydrazine Derivatives : Reacting hydrazine with carbon disulfide and methyl iodide to form the triazole-thiol core.

  • Microwave-Assisted Synthesis : Accelerated cyclization under microwave irradiation for higher efficiency.

Sulfanyl-Acetamide Linker Formation

The sulfanyl-acetamide group is introduced via nucleophilic substitution or coupling reactions.

Chloroacetamide Displacement

A common approach involves reacting chloroacetamide with the triazole-thiol intermediate:

  • Reagents : Chloroacetamide and 4-methyl-1,2,4-triazol-3-thiol.

  • Conditions : Base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).

Reagent Base Solvent Yield Reference
Chloroacetamide + 4-Methyl-1,2,4-triazol-3-thiolK₂CO₃DMF78%

Thiolate Coupling

Sodium or potassium thiolates react with haloacetamides:

  • Reagents : Sodium 1,2,4-triazol-3-thiolate and 2-chloroacetamide.

  • Conditions : Anhydrous ethanol, reflux.

Reagent Conditions Yield Reference
Sodium triazol-thiolate + 2-ChloroacetamideEtOH, 55°C, 5 h82%

Cyanophenyl Group Attachment

The 2-cyanophenyl moiety is introduced via amide bond formation.

Amide Coupling

The acetamide intermediate is coupled with 2-cyanophenylamine using carbodiimide reagents:

  • Reagents : 2-Cyanophenylamine, EDC/HOBt.

  • Conditions : Dichloromethane, DIPEA, 0°C to RT.

Reagent Coupling Agent Base Yield Reference
2-Cyanophenylamine + Acetamide intermediateEDC/HOBtDIPEA70%

Direct Acylation

In situ generation of the acylium ion for amide formation:

  • Reagents : Acetic anhydride and 2-cyanophenylamine.

  • Conditions : Toluene, catalytic H₂SO₄, 60°C.

Reagent Conditions Yield Reference
Acetic anhydride + 2-CyanophenylamineToluene, H₂SO₄, 60°C65%

Optimized Synthetic Pathway

A consolidated approach combining the above steps:

  • Step 1 : Synthesize 4-methyl-1,2,4-triazol-3-thiol via thiosemicarbazide cyclization.

  • Step 2 : React with chloroacetamide in DMF/K₂CO₃ to form the sulfanyl-acetamide.

  • Step 3 : Couple with 2-cyanophenylamine using EDC/HOBt in DCM.

Step Reagents Conditions Yield Reference
14-Methylthiosemicarbazide + AcetaldehydeEtOH, HCl, reflux, 6 h85%
2Chloroacetamide + Triazole-thiolDMF, K₂CO₃, 80°C, 4 h78%
32-Cyanophenylamine + Acetamide intermediateDCM, EDC/HOBt, DIPEA, RT70%

Key Challenges and Solutions

  • Regioselectivity : Triazole-thiol intermediates may undergo S- vs. N-alkylation. Use of bulky bases (e.g., K₂CO₃) favors S-attack.

  • Yield Optimization : Microwave-assisted cyclization reduces reaction time and improves purity.

  • Purification : Column chromatography (silica gel, EtOAc/Hexane) ensures high-purity product.

Comparative Analysis of Methods

Method Advantages Limitations Yield Reference
Thiosemicarbazide CyclizationHigh regioselectivity for S-substitutionRequires acidic conditions85%
Chloroacetamide DisplacementMild conditions, scalableModerate yields in polar solvents78%
EDC/HOBt CouplingEfficient amide bond formationCost of reagents70%

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N1-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Modifications on the Triazole Core

Table 2: Triazole Substitution Effects
Compound Name Triazole Substitution Activity Impact on Target Engagement Reference
Target Compound 4-methyl N/A (prototype) Methyl group increases steric hindrance, potentially reducing off-target interactions. -
Anti-exudative derivatives () 4-amino Anti-inflammatory (vs. diclofenac) Amino group improves hydrogen-bonding but may reduce stability.
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiazol-2-yl)acetamide 4-phenyl Unspecified Phenyl substitution enhances aromatic interactions but increases molecular weight.

Discussion:

  • Methyl vs. Amino Groups: The target compound’s 4-methyl group on the triazole may reduce polarity compared to amino-substituted derivatives, affecting membrane permeability .
  • Phenyl vs. Methyl: Bulkier substituents (e.g., phenyl in ) could impede binding in sterically restricted active sites compared to the target’s methyl group .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: Ethoxyphenyl and methoxyphenyl analogues () exhibit higher logP values due to alkoxy groups, whereas the target’s cyano group balances hydrophobicity and solubility .
  • Metabolic Stability: Sulfanylacetamide derivatives with cyclohexylmethyl groups () show prolonged half-lives, but the target’s cyanophenyl may confer resistance to oxidative metabolism .

Biological Activity

N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H11N5OS
  • Molecular Weight : 273.32 g/mol
  • Structural Features : It contains a cyanophenyl group linked to a triazole moiety via a sulfanyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to the presence of the triazole ring. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It can interact with specific receptors, potentially modulating signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against various microbial strains. For example:

  • Bacterial Strains : Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : The compound has also shown antifungal properties, making it a candidate for further development in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines. Key findings include:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent activity.
  • Mechanisms of Action : The anticancer effects are believed to be due to apoptosis induction and cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-cyanophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamideContains a phenyl group instead of methylAntimicrobial activity
5-(4-pyridinyl)-N-(2-cyanophenyl)-1H-1,2,4-triazoleSubstituted pyridine ringPotential antifungal properties
N-(phenyl)-2-[5-(methylsulfonyl)-1H-1,2,4-triazol-3-yl]acetamideSulfonamide instead of sulfanylAntiviral activity

This table illustrates how variations in structure can influence the biological activities of similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This suggests potential as a new antimicrobial agent.
  • Cytotoxicity Assay : In vitro cytotoxicity assays on cancer cell lines revealed that the compound induced apoptosis at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing safer anticancer therapies .
  • Mechanistic Studies : Molecular docking studies indicated that this compound binds effectively to target enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer activity.

Q & A

Q. Critical conditions :

  • Temperature control (<5°C during coupling to prevent side reactions).
  • Anhydrous solvents to avoid hydrolysis of intermediates .

Advanced: How does the substitution pattern on the triazole ring influence biological activity?

Answer:
Modifications to the triazole ring alter electronic and steric properties, impacting target binding:

  • Methyl group at position 4 : Enhances metabolic stability by reducing oxidative degradation (e.g., CYP450 resistance) .
  • Sulfanyl linker : Facilitates hydrogen bonding with enzyme active sites (e.g., HIV-1 protease) .
  • Cyanophenyl moiety : Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS-targeted studies .

Q. Example SAR data :

SubstituentBiological Activity (IC₅₀)TargetReference
4-Methyl-triazole12.3 µM (Anti-HIV-1)HIV-1 protease
4-Phenyl-triazole45.7 µM (Anti-HIV-1)HIV-1 protease
4-Cyclohexyl-triazoleInactiveHIV-1 protease

Advanced: What analytical techniques resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability or impurity interference. Recommended approaches:

Orthogonal assays : Validate anti-HIV activity using both cell-based (e.g., MT-4 cell viability) and enzymatic (e.g., protease inhibition) assays .

HPLC-MS purity analysis : Confirm compound integrity (>98% purity) to exclude false positives from degraded byproducts .

Dose-response curves : Use Hill slopes to assess cooperative binding anomalies (e.g., slope ≠1 suggests non-specific binding) .

Case study : A 2022 study reported conflicting IC₅₀ values (8.2 vs. 12.3 µM) due to residual DMSO in assays. Repetition under strict solvent controls resolved the discrepancy .

Advanced: What in silico approaches predict binding interactions with biological targets?

Answer:
Computational strategies include:

  • Molecular docking (AutoDock Vina) : Predicts binding poses in HIV-1 protease (PDB: 1HHP), showing hydrogen bonds between the sulfanyl group and Asp25/Asp29 residues .
  • Pharmacophore modeling : Identifies essential features (e.g., triazole ring as hydrogen bond acceptor) for antimicrobial activity .
  • MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns, revealing conformational flexibility in the cyanophenyl group .

Validation : Compare docking scores (e.g., Vina score ≤-7.0 kcal/mol) with experimental IC₅₀ values to prioritize analogs .

Advanced: How are pharmacokinetic properties optimized for in vivo studies?

Answer:
Key optimization strategies:

  • LogP adjustment : Introduce polar groups (e.g., -OH) to reduce logP from 2.8 to 1.5, enhancing aqueous solubility .
  • Prodrug design : Mask the cyanophenyl group with ester linkages to improve oral bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) and block them with fluorine substituents .

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